molecular formula C14H11FN2O4S B2902149 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 321433-82-3

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline

Cat. No.: B2902149
CAS No.: 321433-82-3
M. Wt: 322.31
InChI Key: NEGGZFXBNVIMCV-GXDHUFHOSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a fluorinated aniline derivative featuring a nitroethenyl group substituted with a benzenesulfonyl moiety. Its structure includes a 4-fluoroaniline core linked via an amino group to an (E)-configured ethenyl bridge, which is further functionalized with a nitro (-NO₂) and benzenesulfonyl (-SO₂C₆H₅) group.

Such reactions typically yield products in moderate to high efficiency (e.g., 79% yield for compound 6c) .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGGZFXBNVIMCV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline typically involves the following steps:

    Sulfonylation: The addition of a benzenesulfonyl group to the nitroaromatic compound.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Ethenylation: The formation of the nitroethenyl moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, especially at the positions ortho and para to the fluoro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzenesulfonyl group can interact with nucleophiles. The fluoro group enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) and (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d)

These compounds () share the (E)-ethenesulfonamide backbone with the target compound but differ in substituents:

  • 6c features a 4-bromophenyl group on the ethenyl moiety, while 6d has a 4-methoxyphenyl group.
  • The bromine atom in 6c (electron-withdrawing) contrasts with the methoxy group in 6d (electron-donating), influencing electronic properties and reactivity.
  • Synthesis : Both are synthesized via condensation of ethenesulfonyl chlorides with 4-fluoroaniline. 6c achieved a 79% yield and a melting point of 138–140°C, whereas 6d’s yield and melting point are unspecified .

B. N-Ethyl-4-fluoro-2-nitroaniline ()

This compound shares the 4-fluoroaniline core and nitro group but lacks the ethenyl-sulfonamide framework. The ethyl group on the amino nitrogen reduces steric hindrance compared to the bulkier benzenesulfonyl-nitroethenyl substituent in the target compound .

C. N-(1,1-Difluoropropan-2-ylidene)-4-fluoroaniline ()

A Schiff base derivative with a difluoropropane substituent instead of the nitroethenyl-sulfonamide group.

D. N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline ()

This compound replaces the nitroethenyl-sulfonamide group with a sec-butylphenoxypropyl chain, introducing significant hydrophobicity. Such structural variations highlight how substituents dictate solubility and interaction with biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name R1 (Ethenyl) R2 (Aniline) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline Benzenesulfonyl, Nitro 4-Fluoro N/A N/A C₁₄H₁₁FN₂O₄S 328.31
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) 4-Bromophenyl 4-Fluoro 79 138–140 C₁₄H₁₁BrFNO₂S 384.21
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Methoxyphenyl 4-Fluoro N/A N/A C₁₅H₁₄FNO₃S 331.34
N-Ethyl-4-fluoro-2-nitroaniline N/A 4-Fluoro N/A N/A C₈H₉FN₂O₂ 184.17

Research Findings and Trends

  • Synthetic Efficiency : Electron-withdrawing substituents (e.g., bromine in 6c) may enhance reaction yields compared to electron-donating groups (e.g., methoxy in 6d), though insufficient data limit definitive conclusions .
  • Fluorine Substitution : The 4-fluoroaniline moiety is a common feature across analogues, suggesting its role in modulating electronic properties or metabolic stability .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is characterized by the following structural components:

  • 4-Fluoroaniline : An aniline derivative with a fluorine atom at the para position.
  • Benzenesulfonyl group : A sulfonyl functional group attached to a benzene ring.
  • Nitroethenyl moiety : A nitro group attached to an ethenyl group, which is in an E configuration.

The synthesis of this compound typically involves the reaction between 4-fluoroaniline and appropriate nitroalkenes under specific conditions to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline exhibit significant antimicrobial activity. For instance, studies on related nitro compounds have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, derivatives of 4-fluorobenzoic acid have been studied for their ability to inhibit cholinesterases, which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can have therapeutic implications in treating conditions like Alzheimer's disease .

The biological activity of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline can be attributed to several mechanisms:

  • Interaction with Enzymatic Sites : The compound may interact with the active sites of enzymes such as cholinesterases, leading to inhibition and altered biochemical pathways.
  • Antimicrobial Action : The nitro group in the structure is known for its role in generating reactive nitrogen species, which can damage bacterial DNA and proteins, contributing to antimicrobial effects.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study focused on the synthesis of nitro compounds reported that certain derivatives showed promising inhibitory effects on acetylcholinesterase, with IC50 values comparable to established inhibitors like tacrine .
  • Antibacterial Activity :
    • Related compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations. This suggests that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline may share similar properties .

Data Summary Table

PropertyValue/Description
Chemical FormulaC13_{13}H10_{10}N2_{2}O4_{4}S
Molecular Weight294.29 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase
IC50 (acetylcholinesterase)Comparable to tacrine

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